molecular formula C7H8O B564329 Anisole-13C6 CAS No. 152571-52-3

Anisole-13C6

Cat. No.: B564329
CAS No.: 152571-52-3
M. Wt: 114.094
InChI Key: RDOXTESZEPMUJZ-WBJZHHNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anisole-13C6 (CAS 152571-52-3) is a stable isotopologue of anisole (methoxybenzene), where six carbon atoms in the aromatic ring are replaced with carbon-13 (13C). Its molecular formula is 13CC6H8O, with a 99 atom % 13C enrichment, making it a critical tool in nuclear magnetic resonance (NMR) spectroscopy and isotopic tracing studies . The compound is synthesized using 13C-labeled precursors to ensure precise isotopic incorporation, enabling researchers to track molecular interactions, metabolic pathways, and structural dynamics with high sensitivity .

Properties

IUPAC Name

methoxy(1,2,3,4,5,6-13C6)cyclohexatriene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i2+1,3+1,4+1,5+1,6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOXTESZEPMUJZ-WBJZHHNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675631
Record name 1-Methoxy(~13~C_6_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.094 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152571-52-3
Record name 1-Methoxy(~13~C_6_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 152571-52-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism

The acid-catalyzed exchange proceeds via electrophilic aromatic substitution. Sulfuric acid or Lewis acids (e.g., AlCl₃) facilitate the formation of a reactive acylium ion (CH₃⁺), which undergoes nucleophilic attack by the benzene ring. Isotopic enrichment occurs through repeated exchange cycles, gradually replacing all six carbon atoms in the ring with ¹³C isotopes.

Optimization Parameters

  • Catalyst Concentration : Higher acid concentrations (e.g., 10–20 wt% H₂SO₄) accelerate exchange rates but risk side reactions such as sulfonation.

  • Temperature : Optimal temperatures range from 80–120°C, balancing reaction kinetics and isotopic integrity.

  • Methanol Purity : ¹³C-labeled methanol must exceed 99% isotopic purity to minimize dilution effects.

Table 1: Isotope Exchange Conditions and Outcomes

ParameterRangeYield (%)Isotopic Purity (%)
Catalyst (H₂SO₄)10–20 wt%65–7598–99
Reaction Time24–48 hours7099
Temperature80–120°C6898.5

Friedel-Crafts Alkylation with ¹³C-Labeled Reagents

The Friedel-Crafts alkylation offers a direct route to Anisole-¹³C₆ by reacting ¹³C₆-labeled benzene with methylating agents. This method ensures precise control over isotopic positioning.

Synthetic Protocol

  • Methylation Agent : Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) serves as the methyl donor.

  • Catalyst : Aluminum chloride (AlCl₃) or zeolites activate the benzene ring for electrophilic attack.

  • Reaction Conditions : Conducted at 50–80°C under anhydrous conditions to prevent hydrolysis.

Challenges and Solutions

  • Isotopic Dilution : Trace impurities in ¹³C₆-benzene reduce final purity. Solutions include pre-synthesis distillation and chromatographic purification.

  • Byproduct Formation : Competing reactions (e.g., polysubstitution) are mitigated by stoichiometric control and slow reagent addition.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability while maintaining isotopic fidelity.

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance reaction homogeneity and reduce batch-to-batch variability. Key features include:

  • In-line Analytics : Real-time NMR and mass spectrometry monitor isotopic incorporation.

  • Catalyst Recycling : Mesoporous zeolites (e.g., ZSM-5) are reused to lower costs.

Economic Considerations

  • ¹³C-Labeled Methanol Cost : Accounts for ~60% of total production expenses.

  • Yield Optimization : Nickel-based catalysts achieve near-quantitative conversion (up to 100%) in hydrodeoxygenation steps, reducing waste.

Purification and Quality Control

Post-synthesis purification ensures compliance with research-grade standards.

Distillation Techniques

  • Fractional Distillation : Separates Anisole-¹³C₆ from unreacted benzene and methanol.

  • Steam Distillation : Minimizes thermal degradation of the labeled compound.

Chromatographic Methods

  • HPLC : Reversed-phase columns (C18) resolve Anisole-¹³C₆ from structural analogs.

  • GC-MS : Validates isotopic purity and quantifies trace impurities.

Comparative Analysis of Synthesis Routes

Table 2: Synthesis Method Comparison

MethodAdvantagesLimitationsScalability
Isotope ExchangeHigh isotopic purityLong reaction timesModerate
Friedel-CraftsRapid kineticsCatalyst toxicityLaboratory-scale
Continuous FlowHigh throughputHigh capital costIndustrial

Chemical Reactions Analysis

Types of Reactions: Anisole-13C6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce anisaldehyde or anisic acid.

    Reduction: Reduction of this compound can lead to the formation of methoxycyclohexane.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation are employed.

Major Products Formed:

Scientific Research Applications

Chemistry

Anisole-13C6 serves as an important tracer in reaction mechanism studies. Its isotopic labeling allows researchers to investigate the kinetics of chemical reactions with precision. For example, it has been utilized to study the hydrodeoxygenation process over nickel-based catalysts, where it demonstrated a 100% conversion rate under optimal conditions .

Biology

In metabolic studies, this compound is employed to trace the incorporation of carbon atoms within biological systems. It aids in understanding metabolic pathways by allowing scientists to track how carbon from the compound is utilized in various biochemical processes.

Medicine

The compound is significant in pharmacokinetic studies, helping researchers understand the distribution and metabolism of drugs within biological systems. Its isotopic labeling provides insights into drug dynamics that are crucial for developing effective therapeutic strategies.

Industry

In industrial applications, this compound is used in the development of new materials and the study of polymerization processes. Its unique properties facilitate the investigation of reaction pathways and the optimization of production methods.

Case Study 1: Quantitative Analysis in Wine

A study demonstrated the application of 13C6^{13}C_6-labeled anisole for the quantitative determination of 2,4,6-tribromoanisole (TBA) in wine using solid-phase microextraction coupled with gas chromatography-mass spectrometry (GC-MS). This method allowed for precise detection at ng/L levels, highlighting the compound's utility in food science .

Case Study 2: Hydrodeoxygenation Studies

Research on hydrodeoxygenation over nickel-based catalysts revealed that this compound could achieve high conversion rates (up to 100%) under optimized conditions. The study provided insights into catalyst performance and selectivity towards desired products, showcasing its potential for industrial applications .

Data Tables

Application AreaSpecific UseKey Findings
ChemistryTracer for reaction mechanismsHigh precision in kinetic studies
BiologyMetabolic tracingInsights into carbon utilization
MedicinePharmacokineticsUnderstanding drug metabolism
IndustryMaterial developmentOptimization of polymerization processes

Mechanism of Action

The mechanism of action of Anisole-13C6 involves its participation in various chemical reactions due to the presence of the methoxy group and the isotopically labeled benzene ring. The methoxy group activates the benzene ring towards electrophilic substitution reactions, while the carbon-13 isotopes allow for detailed tracking and analysis using nuclear magnetic resonance (NMR) spectroscopy. This enables researchers to study reaction pathways and intermediates with high precision .

Comparison with Similar Compounds

Anisole-1-13C

  • Molecular Formula : 13CC6H8O
  • Isotopic Substitution : A single 13C atom at position 1 of the benzene ring.
  • Applications : Used for site-specific isotopic tracing in reaction mechanisms or metabolic studies. Unlike this compound, partial labeling limits its utility in full-spectrum 13C-NMR analysis .
  • Spectral Data : Produces distinct 13C-NMR signals at the labeled position, simplifying structural assignments in mixed isotopic environments .

Anisole-2,4,6-d3

  • Molecular Formula : C7D3H5O
  • Isotopic Substitution : Three deuterium (D) atoms at positions 2, 4, and 6 of the aromatic ring.
  • Applications: Primarily employed in mass spectrometry (MS) and kinetic isotope effect (KIE) studies. Deuterated compounds reduce background noise in MS and enhance resolution in vibrational spectroscopy .
  • Contrast with this compound: While this compound is optimized for 13C-NMR, Anisole-d3 serves as a non-radioactive tracer in MS and infrared (IR) spectroscopy due to deuterium’s distinct mass and vibrational properties .

Anisaldehyde-13C Derivatives

  • Example : 4-Anisaldehyde-13C6 (CAS 1189441-55-1)
  • Structure : Features a 13C-labeled aromatic ring and an aldehyde functional group.
  • Applications : Combines isotopic tracing with reactivity studies of aldehyde groups in organic synthesis. Unlike this compound, its applications extend to probing oxidation-reduction pathways .

Research Findings and Analytical Insights

  • Spectral Resolution : this compound provides enhanced 13C-NMR signal intensity across all aromatic carbons, enabling unambiguous structural elucidation. This contrasts with Anisole-1-13C, which only labels one position .
  • Synthetic Challenges : Full 13C labeling requires specialized precursors and rigorous purification to achieve 99% isotopic purity, increasing production costs compared to deuterated analogs .
  • Thermodynamic Effects : Isotopic substitution minimally alters boiling/melting points but significantly affects vibrational frequencies (IR) and magnetic resonance properties .

Biological Activity

Anisole-13C6, also known as methoxy(benzene-13C6), is a stable isotopically labeled compound that has garnered interest in various scientific fields, particularly in biological and environmental studies. This article explores the biological activity of this compound, including its potential applications, mechanisms of action, and relevant research findings.

  • Chemical Formula : C7H8O (with six carbon isotopes being 13C)
  • CAS Number : 152571-52-3
  • Molecular Weight : 108.14 g/mol
  • Structure : this compound consists of a methoxy group (-OCH3) attached to a benzene ring, with the carbon atoms in the aromatic ring being isotopically labeled.

Biological Activity Overview

Anisole derivatives have been studied for their biological activities, including antimicrobial, antifungal, and antioxidant properties. The isotopic labeling of this compound allows for enhanced tracking and quantification in biological systems, making it a valuable tool in metabolic studies.

Antimicrobial Activity

Research indicates that anisole derivatives exhibit varying degrees of antimicrobial activity. For instance, anisole has shown efficacy against certain bacterial strains by disrupting cell membrane integrity and inhibiting growth. The incorporation of isotopic labeling can enhance the understanding of the metabolic pathways involved in this activity.

The biological mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

  • Cell Membrane Disruption : Similar to other anisole derivatives, this compound may interact with microbial cell membranes, leading to increased permeability and cell death.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways of pathogens.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in microbial cells.

Research Findings

Several studies have investigated the biological activity of anisole compounds, providing insights into their potential applications:

StudyFindings
Anisole derivatives showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
The use of UPLC-MS/MS allowed for precise quantification of anisole metabolites in biological samples, enhancing the understanding of its pharmacokinetics.
Case studies indicated that anisole compounds could be utilized as natural preservatives due to their ability to inhibit foodborne pathogens.

Case Studies

  • Antimicrobial Efficacy :
    • A study demonstrated that anisole derivatives significantly reduced the viability of Bacillus cereus, a common foodborne pathogen. The study employed high-throughput methods to assess cell viability using AlamarBlue assays coupled with UPLC-MS/MS for metabolite analysis.
  • Metabolic Pathway Tracking :
    • Research utilizing this compound as a tracer compound revealed insights into metabolic pathways in microbial cultures. This isotopic labeling facilitated the identification and quantification of specific metabolites produced during microbial growth.
  • Environmental Impact Studies :
    • Investigations into the environmental degradation of anisoles highlighted their persistence in aquatic systems and potential effects on microbial communities, emphasizing the need for further research on their ecological implications.

Q & A

Q. How can researchers design experiments to ensure isotopic purity of Anisole-13C6 in synthesis protocols?

Methodological Answer: Isotopic purity verification requires a combination of analytical techniques. Use nuclear magnetic resonance (NMR) spectroscopy (¹³C-NMR) to confirm the absence of natural-abundance carbon isotopes. Cross-validate with high-resolution mass spectrometry (HRMS) to detect isotopic impurities below 0.1%. Additionally, employ isotope-ratio mass spectrometry (IRMS) for quantitative analysis of ¹³C enrichment. Ensure synthetic protocols minimize exposure to non-labeled reagents and solvents to avoid isotopic dilution .

Q. What are the critical variables to control when synthesizing this compound for kinetic studies?

Methodological Answer: Key variables include reaction temperature, stoichiometry of labeled precursors (e.g., ¹³C-methanol), catalyst purity, and reaction time. Use inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) with isotopic calibration. Document deviations rigorously to trace potential sources of isotopic scrambling .

Q. How can researchers access reliable spectral databases for this compound characterization?

Methodological Answer: Prioritize peer-reviewed repositories like the NIST Chemistry WebBook and PubChem, which provide validated ¹³C-NMR and IR spectra. Cross-reference with primary literature in journals such as Analytical Chemistry or Journal of Labelled Compounds and Radiopharmaceuticals. Avoid unverified commercial databases; instead, replicate spectral acquisition in-house using standardized conditions .

Q. What methodologies are recommended for tracing this compound degradation pathways in environmental studies?

Methodological Answer: Employ stable isotope probing (SIP) combined with gas chromatography-mass spectrometry (GC-MS). Use ¹³C-labeled substrates in microbial degradation assays and track isotopic incorporation into metabolites. Pair with kinetic isotope effect (KIE) measurements to distinguish biotic vs. abiotic degradation mechanisms. Ensure controls include non-labeled Anisole to isolate isotope-specific pathways .

Q. How should researchers conduct a literature review to identify gaps in this compound applications?

Methodological Answer: Systematically search databases like SciFinder and Web of Science using keywords: "this compound," "isotopic labeling," and "applications." Filter results by study type (e.g., experimental, theoretical) and publication date (prioritize last 10 years). Use citation mapping tools to identify seminal works and unresolved contradictions, such as discrepancies in reported reaction yields or isotopic stability .

Advanced Research Questions

Q. How can contradictions in reported isotopic enrichment levels of this compound be resolved?

Methodological Answer: Analyze raw data from conflicting studies to identify methodological differences, such as variations in synthetic routes (e.g., Friedel-Crafts vs. O-methylation) or purification techniques. Replicate experiments under standardized conditions, and apply statistical models (e.g., ANOVA) to quantify variance. Use meta-analysis frameworks to assess whether discrepancies arise from instrumental sensitivity limits or procedural artifacts .

Q. What strategies optimize the synthesis of this compound for high-throughput metabolic tracing?

Methodological Answer: Develop microfluidic reactors to enhance reaction control and scalability. Optimize catalyst loading (e.g., BF₃·OEt₂ for methylation) using design of experiments (DoE) to minimize isotopic dilution. Integrate inline analytics (e.g., Raman spectroscopy) for real-time monitoring of ¹³C incorporation. Validate batch consistency via multivariate analysis (PCA or PLS) .

Q. How do isotopic effects influence the reaction kinetics of this compound in catalytic systems?

Methodological Answer: Conduct kinetic isotope effect (KIE) studies by comparing rate constants (k) between ¹²C and ¹³C analogs. Use stopped-flow techniques for rapid kinetic measurements in homogeneous catalysis. For heterogeneous systems, apply isotopic transient kinetic analysis (ITKA) to probe surface intermediates. Model data using Arrhenius or Eyring equations to isolate mass-dependent vs. electronic effects .

Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?

Methodological Answer: Combine 2D NMR (e.g., HSQC, HMBC) to assign ¹³C positions in complex derivatives. Pair with X-ray crystallography for absolute configuration determination. For volatile compounds, use cryogenic gas-phase Fourier-transform infrared (FTIR) to detect isotopic shifts in vibrational modes. Apply computational chemistry (DFT) to predict and validate spectral signatures .

Q. How can researchers ensure reproducibility of this compound-based studies across laboratories?

Methodological Answer: Adopt open-science practices: publish detailed synthetic protocols, raw spectral data, and instrument calibration records. Use collaborative platforms like Zenodo for data sharing. Implement interlaboratory comparisons using reference standards (e.g., NIST-traceable ¹³C compounds). Document environmental variables (humidity, light exposure) that may affect isotopic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.